molecular formula C10H18O2 B14293293 Ethyl 6-methylhept-4-enoate CAS No. 112604-90-7

Ethyl 6-methylhept-4-enoate

Cat. No.: B14293293
CAS No.: 112604-90-7
M. Wt: 170.25 g/mol
InChI Key: JZCOOEMEVYKIMT-UHFFFAOYSA-N
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Description

Ethyl 6-methylhept-4-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an ethyl ester group attached to a 6-methylhept-4-enoic acid backbone. This compound is notable for its α,β-unsaturated carboxylic ester structure, which features a conjugated double bond at the α,β position .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methylhept-4-enoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylhept-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The α,β-unsaturated ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methylhept-4-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methylhept-4-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This structure allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the conjugated system. These interactions can modulate various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Ethyl 6-methylhept-4-enoate can be compared with other similar enoate esters, such as:

These comparisons highlight the unique structural features of this compound and its distinct chemical behavior.

Properties

CAS No.

112604-90-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 6-methylhept-4-enoate

InChI

InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5,7,9H,4,6,8H2,1-3H3

InChI Key

JZCOOEMEVYKIMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CC(C)C

Origin of Product

United States

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